molecular formula C19H19BrN2O3 B3943639 1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide

Cat. No.: B3943639
M. Wt: 403.3 g/mol
InChI Key: CFPBCCZTQBOLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrrolidine ring, and a phenoxyethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Attachment of the phenoxyethyl group: This can be done through an etherification reaction using phenol and an appropriate alkylating agent.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to elicit a physiological response.

Comparison with Similar Compounds

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.

    1-(4-fluorophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.

    1-(4-methylphenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide: The methyl group may affect the compound’s steric properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-15-6-8-16(9-7-15)22-13-14(12-18(22)23)19(24)21-10-11-25-17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPBCCZTQBOLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-5-oxo-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.